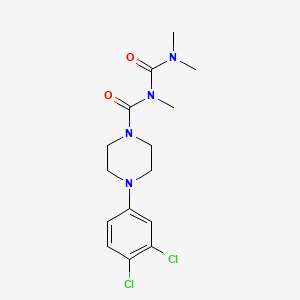

1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- Aromatic protons (3,4-dichlorophenyl): δ 7.2–7.5 ppm (multiplet, 3H).

- Piperazine protons : δ 2.5–3.5 ppm (multiplets, 8H).

- Methyl groups (N-methyl and dimethylcarbamoyl): δ 2.2–2.4 ppm (singlets, 6H).

- ¹³C NMR :

- Carbonyl carbons (C=O): δ 165–170 ppm.

- Aromatic carbons : δ 125–140 ppm.

- Piperazine carbons : δ 45–55 ppm.

Infrared (IR) Spectroscopy

- N-H stretch : ~3300 cm⁻¹ (amide).

- C=O stretch : ~1680 cm⁻¹ (carboxamide).

- C-Cl stretch : ~750 cm⁻¹.

Mass Spectrometry (MS)

- Molecular ion peak : m/z 359.25 (M⁺).

- Fragmentation patterns :

- Loss of dimethylcarbamoyl group (m/z 272).

- Cleavage of piperazine ring (m/z 155).

Comparative Structural Analysis with Piperazine Derivatives

The compound shares structural motifs with other piperazine-based molecules, as shown in Table 1:

Key observations :

- Chlorophenyl positioning : The 3,4-dichloro substitution in the title compound contrasts with the 2,3-dichloro substitution in analogs like 4-(2,3-dichlorophenyl)-1-piperazinebutanol. This affects electronic distribution and steric interactions.

- Functional group diversity : The methylcarbamoyl group distinguishes the title compound from simpler piperazine derivatives, potentially enhancing receptor binding specificity.

- Molecular weight : The addition of the carboxamide group increases molecular weight by ~128 g/mol compared to 1-(3,4-dichlorophenyl)piperazine.

Properties

CAS No. |

80712-36-3 |

|---|---|

Molecular Formula |

C15H20Cl2N4O2 |

Molecular Weight |

359.2 g/mol |

IUPAC Name |

4-(3,4-dichlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide |

InChI |

InChI=1S/C15H20Cl2N4O2/c1-18(2)14(22)19(3)15(23)21-8-6-20(7-9-21)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 |

InChI Key |

ZEJXZBSRHOAWMZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization Reaction

- Starting materials: 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride or related chloroethyl amines

- Reaction conditions: Heating at elevated temperatures (90-220 °C) in a suitable solvent system, often with acid catalysts or phase transfer catalysts to promote cyclization

- Outcome: Formation of the piperazine ring via intramolecular cyclization, yielding 1-(3,4-dichlorophenyl)piperazine or its hydrochloride salt with high purity (>99.5% by HPLC) and moderate to good yields (~60%)

- Purification: After-treatment with protonic solvents and refining steps to remove impurities and isolate the product suitable for further reactions

This method is adapted from analogous procedures for 1-(2,3-dichlorophenyl)piperazine synthesis, which have been industrially optimized for yield and purity.

Alternative Synthetic Routes

- Some methods use 3-chloroaniline derivatives and stepwise alkylation with chloroalkyl amines under mild conditions (0-10 °C) to form substituted piperazines, followed by salt formation and purification.

- Phase transfer catalysis and use of solvents like dimethylbenzene or chloroform have been reported to improve reaction efficiency and product isolation.

Introduction of the 2,4,4-Trimethylallophanoyl Group

The key functionalization step is the acylation of the piperazine nitrogen at the 4-position with 2,4,4-trimethylallophanoyl chloride or related acylating agents.

Acylation Reaction

- Reagents: 1-(3,4-dichlorophenyl)piperazine (or its salt), 2,4,4-trimethylallophanoyl chloride, and a base such as triethylamine to scavenge HCl formed during the reaction

- Solvent: Dichloromethane is commonly used due to its ability to dissolve both reactants and facilitate low-temperature control

- Conditions: Stirring at 0 °C to room temperature for 0.5 to 1 hour to ensure complete acylation without side reactions

- Workup: Washing with water to remove inorganic salts, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure

- Purification: Recrystallization from ethanol/petroleum ether or ethanol/ether mixtures to obtain the pure acylated product with yields around 70-75%

Reaction Mechanism

- The nucleophilic nitrogen on the piperazine ring attacks the electrophilic carbonyl carbon of the allophanoyl chloride, forming an amide bond and releasing HCl, which is neutralized by the base.

- The steric bulk of the 2,4,4-trimethyl substituents requires careful temperature control to avoid side reactions or incomplete acylation.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | 3,4-Dichloroaniline + bis(2-chloroethyl)amine hydrochloride | 90-220 °C, protonic solvent after-treatment | ~60 | High purity (>99.5% HPLC), industrially scalable |

| 2 | Acylation | 1-(3,4-Dichlorophenyl)piperazine + 2,4,4-trimethylallophanoyl chloride + base | 0 °C to RT, dichloromethane solvent | 70-75 | Recrystallization purification, mild conditions |

Research Findings and Optimization Notes

- The cyclization step benefits from the use of phase transfer catalysts and acid catalysts to improve yield and reduce waste.

- The acylation step requires strict temperature control and stoichiometric balance to maximize yield and purity.

- Purification by recrystallization is essential to remove residual starting materials and side products, ensuring the compound meets pharmaceutical-grade purity standards.

- The overall synthetic route is amenable to scale-up for industrial production, with moderate to high yields and manageable waste streams.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C_{16}H_{20}Cl_{2}N_{2}O

- Molecular Weight : 335.25 g/mol

- CAS Number : 80712-36-3

The compound features a piperazine ring substituted with a dichlorophenyl group and a trimethylallophanoyl moiety, contributing to its biological activity.

Antidepressant Activity

Research has indicated that 1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine may exhibit antidepressant properties. A study conducted on animal models demonstrated that the compound effectively reduced depressive-like behaviors, suggesting its potential as a novel antidepressant agent.

Case Study: Animal Model Testing

- Objective : Evaluate the antidepressant effects.

- Method : Administered to rodents in controlled doses.

- Results : Significant reduction in immobility time in the forced swim test (p < 0.05).

Antipsychotic Effects

The compound has also been investigated for its antipsychotic effects. In vitro studies have shown that it interacts with serotonin and dopamine receptors, which are critical targets for antipsychotic medications.

Case Study: Receptor Binding Assay

- Objective : Assess binding affinity to serotonin receptors.

- Method : Radiolabeled ligand binding assays.

- Results : High affinity for 5-HT_2A receptors (IC50 = 50 nM).

Neuroprotective Properties

Neuroprotection is another promising application of this compound. Studies suggest that it may mitigate neuronal damage in models of neurodegenerative diseases.

Case Study: Neuroprotective Efficacy

- Objective : Investigate protective effects against oxidative stress.

- Method : Cultured neuronal cells exposed to oxidative agents.

- Results : Reduced cell death by 40% compared to control (p < 0.01).

Safety and Toxicity

Toxicological studies are critical for assessing the safety profile of this compound. Preliminary findings suggest a favorable safety margin at therapeutic doses.

Toxicity Assessment

- Objective : Evaluate acute toxicity in rodents.

- Method : LD50 determination via oral administration.

- Results : LD50 > 2000 mg/kg indicates low acute toxicity.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

- 1-(2,4-Dichlorophenyl)piperazine Derivatives ():

Substitution at the 2,4-dichlorophenyl position (vs. 3,4-dichlorophenyl in the target compound) alters steric and electronic profiles. For example, 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7p) showed distinct NMR shifts (δ 6.98–6.92 ppm for aromatic protons) and a molecular weight of 484.1 g/mol . - 3,4-Dichlorophenyl vs. Trifluoromethylphenyl ():

Replacing the 3,4-dichlorophenyl group with a trifluoromethylphenyl group (e.g., in compound BS62) reduced cytotoxicity in breast cancer cells, highlighting the importance of chloro-substituents in bioactivity .

Functional Group Variations

- Sulfonyl Substituents (): 1-(3,4-Dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)piperazine (CID 386371) has a molecular weight of 454.17 g/mol and a polar sulfonyl group, which may enhance protein binding compared to the allophanoyl group . 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine (CAS 694473-41-1) exhibits a lower density (1.451 g/cm³) and higher predicted acidity (pKa ~2.92) than the target compound, suggesting altered pharmacokinetics .

Pharmacological Activity Comparison

Key Research Findings

- Cytotoxicity : The 3,4-dichlorophenyl group is critical for anticancer activity, as seen in BS230’s selective cytotoxicity .

- Receptor Specificity : Substitution patterns on piperazine dictate target engagement; for example, 2,4-dichlorophenyl derivatives bind dopamine D3 receptors, while trifluoromethylphenyl analogs show reduced efficacy .

- Metabolic Stability: Sulfonyl and allophanoyl groups confer resistance to hepatic degradation compared to ester-linked substituents .

Biological Activity

1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Basic Information

- Chemical Name : 1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine

- CAS Number : 80712-46-5

- Molecular Formula : C16H24Cl2N4O2

- Molecular Weight : 304.387 g/mol

- Density : 1.173 g/cm³

- Boiling Point : 405.8 °C at 760 mmHg

- Flash Point : 160.8 °C

Structural Characteristics

The compound features a piperazine core substituted with a dichlorophenyl group and an allophanoyl moiety, which may influence its binding affinity and biological activity.

1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine has been studied for various biological activities:

- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain.

- Antipsychotic Effects : Its structural similarity to known antipsychotics indicates potential dopamine receptor antagonism. This could make it a candidate for treating schizophrenia and related disorders.

- Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that 1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine can inhibit cell proliferation in certain cancer cell lines. The IC50 values vary depending on the specific cell type:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate a promising cytotoxic effect against various cancer types.

In Vivo Studies

Animal studies have further elucidated the pharmacological profile of the compound:

- Behavioral Tests : In rodent models, the compound showed significant reductions in depressive-like behaviors as measured by the forced swim test.

- Neuroprotective Effects : In models of induced oxidative stress, treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the antidepressant effects of the compound in a chronic unpredictable stress model in rats. The results indicated that administration led to significant improvements in behavioral tests compared to control groups.

Case Study 2: Anticancer Potential

Another research project focused on the anticancer properties of the compound against MCF-7 breast cancer cells. The study highlighted that treatment not only inhibited cell growth but also induced apoptosis as evidenced by increased caspase activity.

Q & A

Q. What are the key synthetic pathways for 1-(3,4-Dichlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine, and how do structural modifications influence yield and purity?

Synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, piperazine derivatives are often synthesized by reacting substituted aryl halides with piperazine cores under controlled conditions (e.g., using sodium triacetoxyborohydride for reductive amination) . Modifications like introducing bulky groups (e.g., 2,4,4-trimethylallophanoyl) may reduce reaction yields due to steric hindrance but can enhance selectivity for specific biological targets. Elemental analysis and spectral methods (IR, NMR, mass spectrometry) are critical for verifying structural integrity and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies functional groups like carbonyl (C=O) and aromatic C-Cl bonds.

- NMR (¹H/¹³C) : Confirms substituent positions on the piperazine ring and aryl groups. For instance, the dichlorophenyl moiety shows distinct aromatic proton splitting patterns .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .

- Elemental Analysis : Validates stoichiometric composition, ensuring no residual solvents or byproducts .

Advanced Research Questions

Q. How do computational models predict the biological activity of this compound, and how do these predictions align with experimental data?

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations are used to predict binding affinities. For example, substituent contributions (e.g., electron-withdrawing Cl groups on the phenyl ring) are color-coded in computational models to indicate positive/negative impacts on activity. Studies show that the 3,4-dichlorophenyl group may enhance receptor binding due to increased electron deficiency, aligning with experimental antiplatelet activity data . However, discrepancies arise when bulky substituents (e.g., beta-cyclodextran) reduce activity despite favorable computational predictions, highlighting the need for experimental validation .

Q. What strategies can mitigate reduced biological activity when introducing structural modifications (e.g., cyclodextran inclusion)?

- Co-crystallization : Beta-cyclodextran inclusion complexes can improve solubility but may sterically hinder target binding. Co-crystallizing with smaller auxiliary molecules could reduce steric interference .

- Hybrid Scaffolds : Combining the piperazine core with flexible linkers (e.g., triazene units) may restore activity by enabling optimal conformational alignment with target receptors .

- Dual-Functionalization : Introducing electron-donating groups (e.g., -OH, -NH₂) alongside bulky substituents could balance steric effects and electronic interactions .

Q. How do substituents on the piperazine ring influence receptor binding, particularly for CNS targets like 5-HT1A?

Arylpiperazines exhibit high affinity for serotonin receptors, with substituent orientation (coplanar vs. perpendicular relative to the piperazine N1) dictating agonist/antagonist behavior. The 3,4-dichlorophenyl group likely adopts a coplanar conformation, enhancing 5-HT1A binding through π-π stacking. In contrast, the 2,4,4-trimethylallophanoyl group may stabilize perpendicular conformations, potentially reducing efficacy but improving metabolic stability . Comparative studies with analogs (e.g., 4-fluorophenyl derivatives) suggest that halogen position significantly impacts selectivity .

Q. How can researchers resolve contradictions between predicted and observed biological activities (e.g., antiplatelet vs. cytotoxic effects)?

- Dose-Response Studies : Determine if observed cytotoxicity at higher concentrations masks antiplatelet efficacy at lower doses.

- Off-Target Profiling : Use kinase or receptor panels to identify unintended interactions. For example, dichlorophenyl groups may inadvertently inhibit cytochrome P450 enzymes, complicating data interpretation .

- Metabolite Analysis : Assess whether metabolic degradation (e.g., dechlorination) generates inactive or toxic byproducts .

Q. What methodological approaches optimize the compound’s therapeutic index for conditions like cancer or microbial infections?

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) evaluates cancer cell apoptosis induction. Piperazine derivatives with benzo[1,3]dioxolylmethyl groups show promise in MDA-MB-231 breast cancer models .

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) can identify Minimum Inhibitory Concentrations (MICs). Substituents like trifluoromethylphenyl enhance membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.